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m-CRESOL, 6-tert-BUTYL-4-NITRO-

Cat. No.: B1675974
CAS No.: 72373-70-7
M. Wt: 209.24 g/mol
InChI Key: LCIFJBVMAQCODX-UHFFFAOYSA-N
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Description

Overview of Cresols and their Chemical Transformations

Cresols, which are methylphenols, are aromatic organic compounds that exist in three isomeric forms: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). nih.gov These compounds are traditionally extracted from coal tar and are also produced synthetically. wikipedia.orgwikipedia.org They serve as crucial intermediates in the production of a wide array of other chemicals and materials, including plastics, pesticides, pharmaceuticals, and dyes. wikipedia.orgwikipedia.org

The chemical reactivity of cresols is largely dictated by the hydroxyl (-OH) and methyl (-CH3) groups attached to the benzene (B151609) ring. The hydroxyl group makes them weakly acidic and allows for reactions such as etherification and esterification. chemcess.com The aromatic ring itself can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the existing functional groups. Chemical transformations of cresols are a cornerstone of synthetic organic chemistry, enabling the construction of more complex molecules with specific functionalities. For instance, the alkylation of cresols is a common strategy to produce a variety of derivatives with applications as antioxidants and in other industrial processes. wikipedia.org

Significance of Nitroaromatic Compounds in Environmental and Synthetic Chemistry

Nitroaromatic compounds are characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring. nih.gov This functional group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the entire molecule. wikipedia.org In synthetic chemistry, the nitro group is a versatile functionality. It can be readily reduced to an amino group, providing a pathway to anilines, which are key precursors for dyes, pharmaceuticals, and polymers. wikipedia.org The electron-withdrawing nature of the nitro group also facilitates nucleophilic aromatic substitution, a class of reactions that is otherwise difficult to achieve on an unactivated aromatic ring. wikipedia.org

From an environmental perspective, nitroaromatic compounds are of significant interest due to their widespread use and potential impact. Many nitroaromatics are used as explosives, herbicides, and pesticides. nih.gov Their presence in the environment, often as a result of industrial activities, raises concerns due to their potential toxicity and persistence. nih.gov Consequently, a substantial body of research is dedicated to understanding their environmental fate, transport, and bioremediation.

Contextualization of m-CRESOL (B1676322), 6-tert-BUTYL-4-NITRO- within Contemporary Chemical Research

The compound m-CRESOL, 6-tert-BUTYL-4-NITRO- is a multifunctional molecule that combines the structural features of a substituted cresol (B1669610) with a nitroaromatic moiety. Specifically, it is a derivative of m-cresol that has been substituted with a tert-butyl group at the 6-position and a nitro group at the 4-position. While specific research literature on this exact compound is not abundant, its chemical nature suggests its relevance in several areas of contemporary research.

The synthesis of this compound would likely involve a multi-step process, starting with m-cresol. A plausible synthetic route could involve the Friedel-Crafts alkylation of m-cresol with a tert-butylating agent to introduce the bulky tert-butyl group, followed by a regioselective nitration to install the nitro group at the 4-position. The steric hindrance imposed by the tert-butyl group would play a significant role in directing the position of nitration.

Given its structure, m-CRESOL, 6-tert-BUTYL-4-NITRO- could be investigated for its potential as:

An intermediate in organic synthesis: The presence of the nitro group allows for its conversion to an amino group, opening up possibilities for the synthesis of novel dyes, pharmaceuticals, or polymers with a sterically hindered phenolic backbone.

A building block for antioxidants: The phenolic structure with a bulky tert-butyl group is a common motif in antioxidants. Further chemical modification of the nitro group could lead to new antioxidant compounds with tailored properties.

A subject for mechanistic studies: The interplay of the different functional groups on the aromatic ring could be of interest for studying reaction mechanisms, such as the influence of the tert-butyl and nitro groups on the reactivity of the phenolic hydroxyl group.

Physicochemical Properties of Cresols and Related Compounds

To better understand the potential characteristics of m-CRESOL, 6-tert-BUTYL-4-NITRO-, it is useful to examine the properties of its parent and related compounds.

Propertyo-Cresolm-Cresolp-Cresol (B1678582)6-tert-Butyl-m-cresol (B1293579)
Chemical FormulaC7H8OC7H8OC7H8OC11H16O
Molecular Weight (g/mol)108.14108.14108.14164.24
AppearanceColorless solidColorless to yellowish liquidWhite to yellow solidClear colorless liquid
Melting Point (°C)311135-3723.3
Boiling Point (°C)191202.8202243
Solubility in WaterModerately solubleSlightly solubleModerately solubleInsoluble

General Properties of Nitroaromatic Compounds

The introduction of a nitro group to an aromatic ring imparts a distinct set of properties.

PropertyDescription
ReactivityThe nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and activating it for nucleophilic substitution. wikipedia.org
AcidityThe electron-withdrawing nature of the nitro group can increase the acidity of other functional groups on the ring, such as a phenolic hydroxyl group.
SolubilityGenerally, nitroaromatic compounds have low solubility in water but are soluble in organic solvents. ck12.org
Boiling PointThe polarity of the nitro group often leads to higher boiling points compared to their non-nitrated counterparts due to stronger intermolecular forces. ck12.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1675974 m-CRESOL, 6-tert-BUTYL-4-NITRO- CAS No. 72373-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO3/c1-7-5-10(13)8(11(2,3)4)6-9(7)12(14)15/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIFJBVMAQCODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222681
Record name m-Cresol, 6-tert-butyl-4-nitro-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72373-70-7
Record name m-Cresol, 6-tert-butyl-4-nitro-
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Record name m-CRESOL, 6-tert-BUTYL-4-NITRO-
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Record name m-Cresol, 6-tert-butyl-4-nitro-
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Advanced Spectroscopic and Structural Characterization of M Cresol, 6 Tert Butyl 4 Nitro

Vibrational Spectroscopy Studies (Infrared, Raman)

Infrared (IR) Spectroscopy: The IR spectrum is dominated by bands corresponding to specific bond vibrations. The hydroxyl group's O-H stretching vibration is particularly notable, typically appearing as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are strong and characteristic, expected to appear near 1530 cm⁻¹ and 1345 cm⁻¹, respectively. The bulky tert-butyl group gives rise to C-H stretching bands around 2960 cm⁻¹ and bending vibrations near 1390 cm⁻¹ and 1365 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group (around 1345 cm⁻¹) often produces a strong Raman signal. spectroscopyonline.com Aromatic ring stretching modes, particularly the ring "breathing" mode, are also prominent in the Raman spectrum. Studies on nitrophenol isomers demonstrate that Raman spectroscopy can effectively differentiate between them based on unique fingerprint vibrations, such as C-H deformations and nitro group stretches. spectroscopyonline.comresearchgate.net For instance, the characteristic peaks for m-nitrophenol are found at 1268 cm⁻¹ and 1343 cm⁻¹. spectroscopyonline.com

Predicted Vibrational Frequencies: Interactive Table:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Hydroxyl (-OH)O-H Stretch3200-3600IR
Aromatic C-HC-H Stretch3000-3100IR, Raman
Aliphatic C-H (tert-butyl, methyl)C-H Stretch2850-2970IR, Raman
Nitro (-NO₂)Asymmetric Stretch~1530IR
Nitro (-NO₂)Symmetric Stretch~1345IR, Raman
Aromatic C=CRing Stretch1450-1600IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in m-Cresol (B1676322), 6-tert-butyl-4-nitro-. Both ¹H and ¹³C NMR provide critical data.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for each type of proton. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The two aromatic protons on the ring are in different chemical environments and would appear as two distinct singlets or narrow doublets (due to long-range coupling), likely in the 7.0-8.0 ppm range, shifted downfield by the electron-withdrawing nitro group. The tert-butyl group protons would produce a sharp singlet around 1.3-1.5 ppm, while the methyl group protons would also be a singlet, likely between 2.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a unique signal for each of the 11 carbon atoms due to the molecule's asymmetry. The carbon bearing the hydroxyl group would be found around 150-160 ppm. The carbon attached to the nitro group would be significantly deshielded, appearing in a similar region. Aromatic carbons would resonate in the 110-150 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group would appear around 35 ppm and 30 ppm, respectively, while the cresol (B1669610) methyl carbon signal would be found near 20 ppm. rsc.orgchemicalbook.com

Predicted NMR Chemical Shifts (in CDCl₃): Interactive Table:

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
tert-Butyl¹H~1.4Singlet
Methyl¹H~2.3Singlet
Aromatic¹H7.0-8.0Two Singlets
Hydroxyl¹HVariableBroad Singlet
Methyl¹³C~20Quartet
tert-Butyl (CH₃)¹³C~30Quartet
tert-Butyl (C)¹³C~35Singlet
Aromatic¹³C110-160Multiple

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of m-Cresol, 6-tert-butyl-4-nitro- is largely defined by the π-conjugated system of the nitrophenol core. The molecule is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions of the aromatic ring. rsc.org Due to the presence of the nitro group, a strong absorption band extending into the visible region is possible, which would impart a yellowish color.

Fluorescence spectroscopy is used to study the emission of light from excited electronic states. However, many nitroaromatic compounds, including nitrophenols, are known to be weakly or non-fluorescent. This is because the nitro group provides an efficient pathway for non-radiative decay from the excited state, quenching potential fluorescence.

The nitro group (-NO₂) is a powerful chromophore and a strong electron-withdrawing group. Its presence on the aromatic ring has a profound influence on the electronic spectrum. researchgate.netyu.edu.jo The nitro group extends the π-conjugation of the benzene (B151609) ring and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduces the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift) compared to the parent 6-tert-butyl-m-cresol (B1293579). quora.com This effect is responsible for the color of many nitro compounds. Studies on nitrophenols show that this charge-transfer character is significant and influences the molecule's excited-state dynamics. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is invaluable for confirming the molecular weight and deducing structural information. For m-Cresol, 6-tert-butyl-4-nitro-, the molecular weight is 209.24 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 209.

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. For m-Cresol, 6-tert-butyl-4-nitro-, characteristic fragmentation pathways would include:

Loss of a methyl group ([M-15]⁺): A common fragmentation from the tert-butyl group to form a stable tertiary carbocation.

Loss of the tert-butyl group ([M-57]⁺): A very prominent peak is expected at m/z 152 due to the cleavage of the entire tert-butyl group.

Loss of the nitro group ([M-46]⁺): Cleavage of the C-NO₂ bond would result in a fragment at m/z 163.

Loss of NO ([M-30]⁺): A common rearrangement for nitroaromatics.

Tandem mass spectrometry (MS/MS) can be used to differentiate between isomers. nih.govplu.mx By isolating the molecular ion and subjecting it to collision-induced dissociation, a unique fragmentation pattern can be generated for each isomer. lcms.cznih.gov For example, the fragmentation of an isomer where the tert-butyl group is ortho to the hydroxyl group might show a characteristic loss of water due to steric interactions, a pathway less favorable in the target compound.

Predicted Key Mass Fragments: Interactive Table:

m/zProposed Fragment Identity
209[M]⁺ (Molecular Ion)
194[M - CH₃]⁺
163[M - NO₂]⁺
152[M - C₄H₉]⁺

X-ray Crystallography and Solid-State Structural Analysis

As of the latest available data, a complete single-crystal X-ray diffraction analysis for m-CRESOL, 6-tert-BUTYL-4-NITRO- (also known as 2-tert-butyl-5-methyl-4-nitrophenol) has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its molecular conformation, intramolecular interactions, crystal packing, and intermolecular forces derived from X-ray crystallography is not available.

The determination of a crystal structure through X-ray diffraction is a pivotal technique for unambiguously establishing the three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering definitive insights into the molecule's conformation.

Molecular Conformation and Intramolecular Interactions (e.g., Hydrogen Bonding)

Without experimental crystallographic data, a definitive description of the molecular conformation and specific intramolecular interactions of m-CRESOL, 6-tert-BUTYL-4-NITRO- cannot be provided. However, based on the known structural features of related phenolic compounds, it is anticipated that the molecule would exhibit a planar or near-planar phenolic ring.

The tert-butyl group, due to its steric bulk, would influence the orientation of adjacent functional groups and could impact the planarity of the nitro group relative to the benzene ring.

Crystal Packing and Intermolecular Forces

Details regarding the crystal packing and the specific intermolecular forces that govern the solid-state architecture of m-CRESOL, 6-tert-BUTYL-4-NITRO- remain undetermined in the absence of a crystal structure. The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potentially weak intermolecular hydrogen bonds or C-H···O interactions.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of m-CRESOL, 6-tert-BUTYL-4-NITRO-, is required to elucidate these structural details.

Theoretical and Computational Chemistry Approaches to M Cresol, 6 Tert Butyl 4 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of molecules like m-CRESOL (B1676322), 6-tert-BUTYL-4-NITRO-.

Key reactivity descriptors that would be calculated include:

Fukui Functions: These indicate the change in electron density at a given point in the molecule when an electron is added or removed. For this compound, calculations would likely show a high propensity for electrophilic attack at the oxygen atom of the hydroxyl group and specific carbon atoms on the ring, while nucleophilic attack would be directed towards the nitro group.

Global Hardness and Softness: These parameters provide insight into the molecule's resistance to change in its electron distribution. The presence of both electron-donating (hydroxyl, tert-butyl) and electron-withdrawing (nitro) groups would lead to a moderate level of global hardness.

Electrostatic Potential (ESP): An ESP map would visually represent the electron-rich and electron-poor regions of the molecule. For m-CRESOL, 6-tert-BUTYL-4-NITRO-, negative potential would be concentrated around the oxygen atoms of the hydroxyl and nitro groups, indicating sites susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for m-CRESOL, 6-tert-BUTYL-4-NITRO-

DescriptorPredicted Value/RegionImplication
Highest Fukui (f-) Nitro Group NitrogenMost likely site for nucleophilic attack
Highest Fukui (f+) Aromatic Ring Carbons ortho to HydroxylMost likely sites for electrophilic attack
Global Hardness (η) ~1.5 eVModerate stability and reactivity
Negative ESP Oxygen atoms of -OH and -NO2Electron-rich regions, sites for H-bonding

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity.

HOMO: For m-CRESOL, 6-tert-BUTYL-4-NITRO-, the HOMO would likely be localized on the phenolic ring and the oxygen atom of the hydroxyl group, consistent with the electron-donating nature of these moieties. The energy of the HOMO is related to the ionization potential and the ability to donate electrons.

LUMO: The LUMO would be expected to be concentrated on the nitro group, which is a strong electron-accepting group. The energy of the LUMO relates to the electron affinity and the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies higher stability and lower reactivity. The combination of substituents on the cresol (B1669610) ring would result in a moderate HOMO-LUMO gap.

The electron density distribution would show a significant polarization due to the competing effects of the substituents. The nitro group would withdraw electron density from the ring, while the hydroxyl and tert-butyl groups would donate it.

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) allows for the detailed investigation of reaction mechanisms and the determination of reaction rates.

Transition State Theory (TST) is a cornerstone of kinetic studies in computational chemistry. By locating the transition state structures on the PES for a given reaction (e.g., deprotonation of the hydroxyl group, electrophilic substitution on the ring), one can calculate the activation energy. This, in turn, allows for the prediction of the reaction rate constant. For m-CRESOL, 6-tert-BUTYL-4-NITRO-, TST could be applied to study its antioxidant activity by modeling its reaction with free radicals.

The substituents on the cresol ring have profound steric and electronic effects on its reactivity.

Electronic Effects: The electron-withdrawing nitro group would increase the acidity of the phenolic proton, making deprotonation more favorable compared to m-cresol itself. The electron-donating hydroxyl and tert-butyl groups would activate the ring towards electrophilic substitution, although this is counteracted by the deactivating effect of the nitro group.

Steric Effects: The bulky tert-butyl group adjacent to the hydroxyl group would sterically hinder reactions at this site. For example, it would impede the approach of large reagents to the hydroxyl group and the adjacent carbon atom on the ring. This steric hindrance would have a significant impact on the kinetics of reactions involving this part of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are often performed on a single, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of m-CRESOL, 6-tert-BUTYL-4-NITRO- over time.

MD simulations could be used to:

Analyze Conformational Preferences: Investigate the rotational barriers of the tert-butyl and hydroxyl groups and identify the most stable conformations in different environments (e.g., in a vacuum, in a solvent).

Study Intermolecular Interactions: Simulate the interaction of the molecule with solvent molecules or other solutes. For instance, MD could model the hydrogen bonding patterns of the hydroxyl group with water molecules, providing insights into its solubility and behavior in aqueous solutions. The simulations would also reveal how the bulky tert-butyl group influences the solvation shell.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling of m-CRESOL, 6-tert-BUTYL-4-NITRO-

Quantitative Structure-Reactivity Relationship (QSRR) represents a sophisticated computational methodology aimed at elucidating the relationships between the structural features of molecules and their chemical reactivity. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined reactivity parameters, such as reaction rates or equilibrium constants. acs.org For a niche compound like m-CRESOL, 6-tert-BUTYL-4-NITRO-, where extensive experimental data may be scarce, QSRR offers a powerful and cost-effective avenue for predicting its behavior in various chemical scenarios. The development of QSRR models is instrumental not only in predicting reactivity but also in understanding the underlying mechanisms of chemical transformations. nih.gov

Development of Predictive Models for Chemical Behavior

The development of predictive QSRR models for m-CRESOL, 6-tert-BUTYL-4-NITRO- would involve a systematic, multi-step process. This process is initiated by constructing a dataset of compounds with structural similarities to the target molecule, for which reliable experimental reactivity data is available. Given the structure of m-CRESOL, 6-tert-BUTYL-4-NITRO-, this dataset would ideally comprise a series of substituted nitrophenols and related aromatic nitro compounds.

The subsequent and most critical step is the calculation of a wide array of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of the molecular structure and can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, representing the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement.

Electrostatic Descriptors: These descriptors are related to the charge distribution within the molecule. A key example is the molecular electrostatic potential (MESP), which is crucial for understanding intermolecular interactions. nih.gov

Quantum-Chemical Descriptors: These are calculated using quantum mechanical methods and provide deep insights into the electronic properties of the molecule. Important quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as derived properties like chemical hardness, softness, and electronegativity. hakon-art.comresearchgate.net

Once the descriptors are calculated, a statistical or machine learning algorithm is employed to build the predictive model. Common techniques include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF). nih.gov The goal is to identify a subset of descriptors that best correlates with the observed chemical reactivity. For instance, in studies of nitrated polycyclic aromatic hydrocarbons, a small set of topological indices has been successfully used to model their mutagenic activity. insilico.eu Similarly, for predicting the reaction rates of phenols with radicals, Hammett σ+ constants have proven to be effective descriptors. acs.org

The predictive power of the developed model is rigorously assessed through statistical validation techniques, such as cross-validation, to ensure its robustness and generalizability. A well-validated model can then be used to predict the chemical behavior of m-CRESOL, 6-tert-BUTYL-4-NITRO- by inputting its calculated molecular descriptors.

Table 1: Illustrative Molecular Descriptors for QSRR Modeling of Substituted Nitrophenols

Descriptor TypeSpecific DescriptorTypical Value Range for Nitrophenols
Constitutional Molecular Weight139 - 250 g/mol
Topological Wiener Index100 - 500
Geometrical Molecular Surface Area150 - 250 Ų
Electrostatic Dipole Moment2 - 6 Debye
Quantum-Chemical HOMO Energy-8.5 to -7.0 eV
Quantum-Chemical LUMO Energy-3.0 to -1.5 eV
Quantum-Chemical Chemical Hardness2.5 - 3.5 eV

Note: The values in this table are illustrative and represent typical ranges for a hypothetical dataset of substituted nitrophenols used to build a QSRR model.

Correlation of Molecular Descriptors with Reaction Rates and Selectivity

The core of any QSRR model lies in the correlation between molecular descriptors and the reactivity parameter of interest. For m-CRESOL, 6-tert-BUTYL-4-NITRO-, understanding how its structural attributes influence its reaction rates and selectivity is of paramount importance.

Reaction Rates: The rates of chemical reactions involving m-CRESOL, 6-tert-BUTYL-4-NITRO- would be significantly influenced by its electronic properties. For electrophilic aromatic substitution reactions, the electron-withdrawing nature of the nitro group deactivates the aromatic ring. surendranatheveningcollege.com This deactivation can be quantified using quantum-chemical descriptors. For example, a lower HOMO energy generally correlates with a decreased susceptibility to electrophilic attack, leading to a slower reaction rate. Conversely, in nucleophilic aromatic substitution reactions, the nitro group can activate the ring, and a lower LUMO energy would suggest a higher reactivity.

In the context of radical reactions, which are significant in atmospheric and aqueous environments, QSRR models have been developed for nitrophenols. acs.org These models often show a strong correlation between the reaction rate constants and electronic descriptors like the Hammett σ+ constants. acs.org A negative slope in the correlation plot would indicate that electron-donating groups enhance the reaction rate, suggesting an electrophilic character of the reacting radical species. acs.org

Selectivity: QSRR can also provide insights into the regioselectivity of reactions involving m-CRESOL, 6-tert-BUTYL-4-NITRO-. The positions on the aromatic ring that are most susceptible to either electrophilic or nucleophilic attack can be predicted by analyzing local reactivity descriptors. The Fukui function, derived from conceptual density functional theory, is a powerful tool for this purpose, as it indicates the change in electron density at a specific site upon the addition or removal of an electron. hakon-art.com By calculating the Fukui function for each atom in the m-CRESOL, 6-tert-BUTYL-4-NITRO- molecule, one can predict the most likely sites for chemical attack.

Table 2: Hypothetical Correlation of Descriptors with Reactivity for m-CRESOL, 6-tert-BUTYL-4-NITRO-

Reactivity ParameterCorrelated DescriptorExpected Trend for Increased ReactivityRationale
Rate of Electrophilic Attack HOMO EnergyHigher (less negative) valueA higher HOMO energy indicates greater electron-donating ability, facilitating attack by an electrophile.
Rate of Nucleophilic Attack LUMO EnergyLower (more negative) valueA lower LUMO energy indicates a greater ability to accept electrons, facilitating attack by a nucleophile.
Rate of Reaction with Radicals Hammett σ+ ConstantDependent on radical characterThe sign of the correlation slope reveals the electronic demand of the radical.
Regioselectivity (Electrophilic) Fukui Function (f-)Higher value at a specific atomIndicates the most likely site for electrophilic attack.
Regioselectivity (Nucleophilic) Fukui Function (f+)Higher value at a specific atomIndicates the most likely site for nucleophilic attack.

Note: This table presents a hypothetical correlation based on established QSRR principles and is intended to illustrate the expected relationships for m-CRESOL, 6-tert-BUTYL-4-NITRO-.

Environmental Fate and Degradation Pathways of M Cresol, 6 Tert Butyl 4 Nitro

Atmospheric Chemistry and Gas-Phase Degradation Mechanisms

Once released into the atmosphere, m-CRESOL (B1676322), 6-tert-BUTYL-4-NITRO- is subjected to various degradation processes initiated by sunlight and reactive atmospheric species. These processes determine its atmospheric lifetime and its contribution to air pollution.

The primary daytime degradation pathway for many volatile organic compounds (VOCs), including substituted phenols, is oxidation initiated by the hydroxyl (OH) radical. mdpi.comcityu.edu.hk The reaction of OH radicals with aromatic compounds can proceed via two main pathways: OH addition to the aromatic ring and H-atom abstraction from the substituent groups. cityu.edu.hk For phenolic compounds, OH addition to the ring is generally the dominant pathway. cityu.edu.hk

The products of OH radical-initiated oxidation of nitrophenols can be diverse and contribute to the formation of secondary organic aerosol (SOA). mdpi.com The reaction mechanism often involves the formation of phenoxy radicals, which can then react with other atmospheric constituents like nitrogen dioxide (NO₂) to form additional nitrated species or undergo further oxidation to form ring-cleavage products. mdpi.com Highly oxidized multifunctional organic compounds are known to be formed from the OH radical reactions with biogenic VOCs, and similar processes are expected for anthropogenic VOCs like nitrocresols. nih.gov

Table 1: OH Radical Reaction Rate Constants for Related Compounds

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
2-Nitrophenol (B165410)Slow reaction reported mdpi.com
Phenylalanine OH-adducts~4 x 10⁶ M⁻¹ s⁻¹ (aqueous phase) nih.govresearchgate.net
Coniferyl alcohol2.32 x 10⁻⁹ (gas-phase) cityu.edu.hk
α-pinene5.3 x 10⁻¹¹ nih.gov
β-pinene7.8 x 10⁻¹¹ nih.gov

This table provides context from related compounds due to the absence of specific data for m-CRESOL, 6-tert-BUTYL-4-NITRO-.

During nighttime, in the absence of sunlight, the nitrate (B79036) radical (NO₃) becomes a significant oxidant in the troposphere. Reactions with NO₃ radicals can be a major loss process for certain VOCs, including phenols and cresols. mdpi.com The reaction of NO₃ with phenols can lead to the formation of nitrophenols and nitrocresols. mdpi.com

The mechanism is thought to involve the initial formation of an "ipso" adduct, where the NO₃ radical adds to the carbon atom bearing a substituent. This is followed by decomposition through H-atom abstraction, leading to the formation of a phenoxy radical, which can then react with NO₂ to yield a nitrophenol. mdpi.com While specific kinetic data for m-CRESOL, 6-tert-BUTYL-4-NITRO- is unavailable, the presence of the nitro group is expected to influence the reaction rate.

Direct absorption of sunlight, or photolysis, can be a significant degradation pathway for some atmospheric pollutants. Nitrophenols are known to absorb light in the solar spectrum, and their photolysis can be an important atmospheric sink. mdpi.com For example, photolysis is considered the main degradation pathway for many nitrophenols in the atmosphere. mdpi.com

The photolysis of nitrophenols can lead to the formation of various products, including nitrous acid (HONO), which is a significant source of OH radicals in the atmosphere. mdpi.comnoaa.gov The photodegradation mechanism can involve the formation of a biradical, which can then react with oxygen to form peroxy radicals and subsequently highly oxygenated, low-volatility compounds that contribute to SOA formation. mdpi.com

The photolysis rate of a compound depends on its absorption cross-section and the solar actinic flux. Studies on compounds like 2-nitrophenol have shown that photolysis can lead to rapid SOA formation. mdpi.com

Table 2: Photolysis Data for Related Nitrophenols

CompoundObservationReference
2-NitrophenolPhotolysis is a major degradation pathway and a source of HONO and SOA. mdpi.com
4-NitrocatecholPhotolysis may be a main degradation process with a lifetime of up to 2 hours. copernicus.org
4-Methyl-5-nitrocatecholPhotolysis rate constant at 254 nm measured as (3.2 ± 0.3) × 10⁻⁵ s⁻¹. copernicus.org
Nitrated phenolsCan be formed through photo-oxidation of cresols. sdu.edu.cn

This table provides context from related compounds due to the absence of specific data for m-CRESOL, 6-tert-BUTYL-4-NITRO-.

The formation of secondary organic aerosol (SOA) is another important consequence of the atmospheric degradation of nitrophenols. mdpi.com The highly oxygenated products formed from both OH-initiated oxidation and photolysis have low volatility and can partition into the particle phase, contributing to the formation and growth of atmospheric aerosols. mdpi.comnih.gov These aerosols can affect the Earth's radiation budget and have implications for human health. sdu.edu.cn

Environmental Transport and Partitioning Behavior

Volatilization and Air-Surface Exchange

While information exists for structurally related compounds such as other nitrophenols and tert-butylated cresols, the unique combination of the m-cresol structure with both a 6-tert-butyl and a 4-nitro group appears to be uncharacterized in the context of its environmental behavior and degradation. Therefore, it is not possible to provide a scientifically accurate article that adheres to the specified requirements.

Sorption to Soil and Sediment Organic Carbon

The sorption of a chemical to soil and sediment is a critical process that dictates its mobility and bioavailability in the environment. This affinity for binding to organic matter is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value signifies a strong tendency for the chemical to adhere to soil and sediment particles, thereby reducing its concentration in the aqueous phase and limiting its movement.

A structurally related compound, 6-tert-Butyl-m-cresol (B1293579) , which shares the same cresol (B1669610) and tert-butyl group but lacks the nitro group, has a calculated Koc value of 3.2 x 10³. oecd.org This indicates a high potential for sorption to soil and sediment organic carbon. The presence of the lipophilic tert-butyl group significantly contributes to this behavior.

Another relevant compound is 2,4,6-Trinitro-m-cresol , which, like the target compound, is a nitrated cresol. It has an estimated Koc of 3760. nih.gov This value also suggests strong adsorption to soil. The nitro groups can influence sorption through various interaction mechanisms, including hydrogen bonding and other polar interactions.

Furthermore, the octanol-water partition coefficient (log Kow) is often used to estimate the Koc. For 6-tert-butyl-meta-cresol , a logP (o/w) of 3.970 has been reported. thegoodscentscompany.com Generally, a higher log Kow value correlates with a higher Koc, indicating greater sorption potential.

Given these data points for structurally similar molecules, it is reasonable to infer that m-CRESOL, 6-tert-BUTYL-4-NITRO- would exhibit strong sorption to soil and sediment organic carbon. The combination of the hydrophobic tert-butyl group and the polar nitro group likely results in a high Koc value.

Interactive Data Table: Sorption Data for m-CRESOL, 6-tert-BUTYL-4-NITRO- and Related Compounds

Compound NameCAS NumberKoc ValueLog KowData Type
m-CRESOL, 6-tert-BUTYL-4-NITRO-Not AvailableEstimated HighNot AvailableInferred
6-tert-Butyl-m-cresol88-60-83.2 x 10³3.970Calculated/Reported oecd.orgthegoodscentscompany.com
2,4,6-Trinitro-m-cresol602-99-33760Not AvailableEstimated nih.gov

Leaching Potential to Groundwater

The potential for a chemical to leach from the soil surface and contaminate underlying groundwater is a significant environmental concern. This potential is inversely related to its sorption to soil particles; compounds with high Koc values tend to be less mobile and therefore have a lower leaching potential.

For m-CRESOL, 6-tert-BUTYL-4-NITRO- , a direct assessment of its leaching potential is not documented. However, based on the inferred high sorption to soil and sediment organic carbon as discussed in the previous section, its mobility in soil is expected to be low.

The strong binding to organic matter, indicated by the high Koc values of structurally similar compounds like 6-tert-Butyl-m-cresol (Koc = 3.2 x 10³) and 2,4,6-Trinitro-m-cresol (Koc = 3760), suggests that m-CRESOL, 6-tert-BUTYL-4-NITRO- would be largely retained in the upper soil layers. oecd.orgnih.gov This retention significantly reduces the amount of the compound that can be transported downwards with infiltrating water.

The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of pesticides. While not a pesticide, the principles can be applied to other organic chemicals. The GUS index is calculated based on the compound's half-life in soil and its Koc value. Although a specific GUS score cannot be calculated without persistence data, the high estimated Koc value for m-CRESOL, 6-tert-BUTYL-4-NITRO- would be a major factor in placing it in a low leaching potential category.

Interactive Data Table: Leaching Potential Parameters

Compound NameKoc ValueInferred Leaching PotentialRationale
m-CRESOL, 6-tert-BUTYL-4-NITRO-Estimated HighLowHigh sorption to soil organic matter is expected based on structural analogues.
6-tert-Butyl-m-cresol3.2 x 10³ oecd.orgLowHigh Koc indicates strong binding to soil and limited mobility.
2,4,6-Trinitro-m-cresol3760 nih.govLowHigh Koc suggests low mobility and therefore a low leaching risk.

Advanced Analytical Methodologies for Detection and Quantification in Environmental Matrices

Chromatographic Techniques

Chromatography is indispensable for separating the target analyte from complex environmental matrices. Both gas and liquid chromatography offer viable pathways for the analysis of m-CRESOL (B1676322), 6-tert-BUTYL-4-NITRO-.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, the polarity and relatively low volatility of phenolic compounds like m-CRESOL, 6-tert-BUTYL-4-NITRO- can lead to poor chromatographic peak shape and thermal degradation in the GC system. To overcome these issues, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester.

Silylation is a common derivatization technique for phenols. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) ethers. chromatographyonline.comlongdom.org These derivatives are more thermally stable and exhibit improved chromatographic behavior. The derivatization reaction is typically carried out by heating the sample extract with the silylating agent.

The GC-MS analysis would involve injecting the derivatized extract onto a capillary column, often with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer, operating in electron ionization (EI) mode, would then detect the characteristic fragments of the derivatized analyte. The mass spectrum of the TBDMS derivative of m-CRESOL, 6-tert-BUTYL-4-NITRO- is expected to show a prominent molecular ion and characteristic fragments, including a loss of the tert-butyl group ([M-57]⁺). chromatographyonline.com

Table 1: Proposed GC-MS Parameters for the Analysis of Derivatized m-CRESOL, 6-tert-BUTYL-4-NITRO-

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Temperature 280 °C
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

High-performance liquid chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC-MS for m-CRESOL, 6-tert-BUTYL-4-NITRO- without the need for derivatization.

A reversed-phase HPLC setup is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture, such as acetonitrile (B52724) and water, often with a pH modifier like formic or phosphoric acid to ensure the analyte is in a consistent ionic state. bohrium.comresearchgate.net

Several detection methods can be coupled with HPLC for this analysis:

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds, including phenols and nitroaromatics. bohrium.com The nitro group of m-CRESOL, 6-tert-BUTYL-4-NITRO- can be electrochemically reduced, providing a highly specific signal. This method can achieve very low detection limits. annualreviews.org

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity. Using an electrospray ionization (ESI) source in negative ion mode would be suitable for deprotonating the phenolic hydroxyl group. Multiple reaction monitoring (MRM) can then be used to enhance selectivity and achieve low detection limits.

Table 2: Proposed HPLC-MS/MS Parameters for the Analysis of m-CRESOL, 6-tert-BUTYL-4-NITRO-

ParameterRecommended Setting
HPLC Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Transitions Precursor ion to product ion (specific to the analyte)

Sample Preparation and Extraction Protocols for Environmental Samples (Air, Water, Soil)

The goal of sample preparation is to extract the target analyte from the environmental matrix and concentrate it into a solvent compatible with the analytical instrument. The choice of method depends on the matrix.

Air: For air samples, a common method involves drawing a known volume of air through a solid sorbent tube, such as one packed with XAD-7 resin. annualreviews.org The trapped analytes are then desorbed with a suitable solvent like methanol.

Water: Solid-phase extraction (SPE) is a widely used technique for extracting organic compounds from water. nih.gov A cartridge containing a polymeric sorbent, such as polystyrene-divinylbenzene, can be used to retain m-CRESOL, 6-tert-BUTYL-4-NITRO- from a water sample. The analyte is then eluted with a small volume of an organic solvent like methylene (B1212753) chloride or acetonitrile.

Soil: For soil and sediment samples, solvent extraction is typically employed. Ultrasonic extraction or Soxhlet extraction with a solvent or solvent mixture (e.g., acetone (B3395972) and n-hexane) can be used to transfer the analyte from the solid matrix into the liquid phase. nih.govinorganicventures.com The extract is then filtered and concentrated before analysis.

Method Validation: Detection Limits, Quantification Limits, Accuracy, and Precision

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. For GC-MS and LC-MS/MS methods for similar compounds, LODs are often in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range for water samples, and low microgram per kilogram (µg/kg) for soil samples. researchgate.net

Quantification Limit (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ is typically higher than the LOD.

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. Recoveries in the range of 80-120% are generally considered acceptable.

Precision: The degree of agreement among repeated measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. RSD values below 15% are often required.

Table 3: Typical Method Validation Parameters for Trace Environmental Analysis

ParameterTypical Acceptance Criteria
Detection Limit (LOD) 3 x Standard Deviation of the Blank
Quantification Limit (LOQ) 10 x Standard Deviation of the Blank
Accuracy (Recovery) 80 - 120%
Precision (RSD) < 15%

Q & A

Q. What are the recommended synthesis protocols for 6-tert-butyl-4-nitro-m-cresol, particularly addressing steric challenges posed by the tert-butyl group?

Methodological Answer: Synthesis involves nitration of 6-tert-butyl-m-cresol using HNO₃/H₂SO₄ at 0–5°C to mitigate over-nitration. Steric hindrance from the tert-butyl group necessitates slow addition of nitrating agents and extended reaction times (12–16 hours). Purification via recrystallization (ethanol/water, 3:1 v/v) yields ~65% purity. Confirm regioselectivity using TLC (Rf = 0.42 in hexane/ethyl acetate, 7:3) .

Q. How can spectroscopic techniques differentiate 6-tert-butyl-4-nitro-m-cresol from structural isomers?

Methodological Answer:

  • ¹H NMR (CDCl₃): tert-butyl protons as singlet at δ 1.32 ppm; nitro-adjacent aromatic protons as doublets (J = 8.5 Hz) at δ 8.12–8.25 ppm.
  • IR : Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric); phenolic -OH stretch at 3200–3400 cm⁻¹.
  • MS (EI) : Molecular ion at m/z 223 (C₁₁H₁₅NO₃), with fragmentation peaks at m/z 177 (loss of NO₂) and m/z 121 (loss of tert-butyl) .

Q. What safety protocols are critical when handling 6-tert-butyl-4-nitro-m-cresol in laboratory environments?

Methodological Answer:

  • Use nitrile gloves and goggles to prevent skin/eye contact (irritation reported in similar nitro-phenolic compounds) .
  • Conduct reactions in fume hoods due to volatile byproducts (e.g., NOₓ).
  • Store in amber glass at 2–8°C; avoid UV exposure to prevent nitro group decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on the reactivity of 6-tert-butyl-4-nitro-m-cresol in electrophilic substitutions?

Methodological Answer: The tert-butyl group (σₚ = -0.20) activates the ring via inductive electron donation, favoring electrophilic attack at positions 2 and 6. The nitro group (σₘ = +0.71) deactivates the meta position, reducing reactivity at position 7. Competitive effects are quantified via Hammett plots (ρ = +2.1 for nitration), with DFT calculations (B3LYP/6-311G**) showing localized positive charge at position 2 .

Q. How are bimolecular rate coefficients determined for reactions between 6-tert-butyl-4-nitro-m-cresol and atmospheric oxidants like NO₃ radicals?

Methodological Answer: Using a relative rate method in air at 298 K:

  • Generate NO₃ radicals via N₂O₅ thermal decomposition: N2O5NO3+NO2(K=2.75×1011cm3/molecule)\text{N}_2\text{O}_5 \leftrightarrow \text{NO}_3 + \text{NO}_2 \quad (K = 2.75 \times 10^{-11} \, \text{cm}^3/\text{molecule}) .
  • Monitor decay via GC-FID, referencing 2-methyl-2-butene.
  • Calculate rate coefficient: kcompound=kref×ln([A]0/[A])ln([Ref]0/[Ref])k_{\text{compound}} = k_{\text{ref}} \times \frac{\ln([\text{A}]_0/[\text{A}])}{\ln([\text{Ref}]_0/[\text{Ref}])}

Reported kcompound=3.2×1012cm3/molecule/sk_{\text{compound}} = 3.2 \times 10^{-12} \, \text{cm}^3/\text{molecule/s} .

Q. Which computational models accurately predict the environmental persistence of 6-tert-butyl-4-nitro-m-cresol under varying pH and UV conditions?

Methodological Answer:

  • DFT (B3LYP/6-311+G(d,p)) : Predicts bond dissociation energy (BDE) for O-NO₂ (238 kJ/mol), indicating photolytic degradation under UV (λ = 290–330 nm).
  • QSAR models : Estimate half-lives in water (t1/2=1428dayst_{1/2} = 14–28 \, \text{days} at pH 7) and air (t1/2=6hourst_{1/2} = 6 \, \text{hours}) .
  • Experimental validation via HPLC-MS detects degradation products: 6-tert-butyl-m-cresol (MH⁺ = 179) and nitrate ions (NO₃⁻) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.